3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring an adamantyl group, a pyrazole ring, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with hydrazine to form 1-adamantylhydrazine. This intermediate is further reacted with 3,4-dimethoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted adamantyl derivatives.
Scientific Research Applications
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to enzymes or receptors. The pyrazole ring and dimethoxyphenyl moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
1,3-Dehydroadamantane: A versatile synthetic platform for functional compounds with a cage structure.
Adamantyl-1,3,4-oxadiazole: Investigated for its potential as a kinase inhibitor.
Uniqueness
3-(1-adamantyl)-N’-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. Its adamantyl group provides stability and rigidity, while the pyrazole and dimethoxyphenyl moieties offer diverse functionalization possibilities .
Properties
Molecular Formula |
C23H28N4O3 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H28N4O3/c1-29-19-4-3-14(8-20(19)30-2)13-24-27-22(28)18-9-21(26-25-18)23-10-15-5-16(11-23)7-17(6-15)12-23/h3-4,8-9,13,15-17H,5-7,10-12H2,1-2H3,(H,25,26)(H,27,28)/b24-13+ |
InChI Key |
VOADUCNXWYAILJ-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
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